molecular formula C9H9ClO B1592562 5-Chloro-2,3-dihydro-1H-inden-1-OL CAS No. 33781-38-3

5-Chloro-2,3-dihydro-1H-inden-1-OL

Cat. No. B1592562
CAS RN: 33781-38-3
M. Wt: 168.62 g/mol
InChI Key: WDXUNFVYUDYDQA-UHFFFAOYSA-N
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Description

5-Chloro-2,3-dihydro-1H-inden-1-ol is a chemical compound with the molecular formula C9H9ClO . It has a molecular weight of 168.62 . The IUPAC name for this compound is 5-chloro-1-indanol .


Molecular Structure Analysis

The InChI code for 5-Chloro-2,3-dihydro-1H-inden-1-ol is 1S/C9H9ClO/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9,11H,1,4H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

5-Chloro-2,3-dihydro-1H-inden-1-ol is a solid at room temperature . It is stored in a dry, sealed environment at room temperature .

Scientific Research Applications

Synthesis and Intermediates

  • Synthesis of Pesticide Intermediates : 5-Chloro-2,3-dihydro-1H-inden-1-ol is a key intermediate in the synthesis of pesticides like Indoxacarb. An improved method for its synthesis involves reactions starting from 3-chloropropionyl chloride and chlorobenzene, leading to the production of 5-chloro-2,3-dihydro-1H-inden-1-one, which is further processed into the desired compound (Li-Xia Jing, 2012).

  • Intermediate in Organic Synthesis : It acts as an intermediate in various organic syntheses, including the creation of 5-chloro-2,3-dihydro-1H-inden-1-one, a crucial compound in producing various derivatives (Liu Dong-zhi, 2009).

Catalytic and Biological Applications

  • Catalytic Applications : In a study on dynamic kinetic resolution of secondary alcohols, 5-Chloro-2,3-dihydro-1H-inden-1-ol was used in conjunction with Candida antarctica lipase and zeolite in an ionic liquid solvent system. This showcases its role in catalytic processes involving enzyme and zeolite catalysts (Kengo Shimomura et al., 2015).

  • DNA Binding Activity : It has been used in the synthesis of chiral Schiff bases, which were investigated for their DNA binding activity. The study revealed the impact of remote substituents on the structure and biological activity of these bases (Aditi Bora et al., 2021).

  • Biocatalytic Processes : A biocatalytic process involving Bacillus cereus was demonstrated for the synthesis of (S)-5-chloro-1-oxo-2,3-dihydro-2-hydroxy-1H-indene-2-carboxylic acid methyl ester, a chiral intermediate of indoxacarb, highlighting its potential in stereoselective biocatalysis (Yinjun Zhang et al., 2019).

Chemical Properties and Analysis

  • Molecular Structure Analysis : The molecular structure of related compounds such as 2-Chloro-1,3-dioxo-2,3-dihydro-1H-inden-2-yl acetate has been studied using IR and X-ray diffraction, providing insights into the chemical and physical properties of similar compounds (R. M. Ghalib et al., 2011).
  • Synthesis of Derivatives for Pharmacological Evaluation : Derivatives of 5-Chloro-2,3-dihydro-1H-inden-1-ol, such as trans-2-amino-5(6)-chloro-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indenes, have been synthesized and evaluated for their binding affinity to dopamine receptors, indicating potential pharmacological applications (A. Di Stefano et al., 2002).

Safety And Hazards

The compound is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, ingestion, and inhalation .

properties

IUPAC Name

5-chloro-2,3-dihydro-1H-inden-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9,11H,1,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDXUNFVYUDYDQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1O)C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60626321
Record name 5-Chloro-2,3-dihydro-1H-inden-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2,3-dihydro-1H-inden-1-OL

CAS RN

33781-38-3
Record name 5-Chloro-2,3-dihydro-1H-inden-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33781-38-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2,3-dihydro-1H-inden-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-2,3-dihydro-1H-inden-1-ol
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Synthesis routes and methods I

Procedure details

A mixture of 2.5 g of 5-chloroindan-1-one and 30 ml of THF is cooled to 0-5° C., 2.5 ml of concentrated NaOH solution and then, in portions, 0.88 g of sodium borohydride are added and the reaction mixture is stirred overnight at RT. It is poured into 100 ml of water, the mixture is acidified to pH 2 by the addition of concentrated HCl solution, extracted with AcOEt, the organic phase is washed with saturated NaCl solution and dried over Na2SO4 and the solvent is evaporated off under vacuum. The residue is chromatographed on silica using a cyclohexane/AcOEt mixture (80/20; v/v) to give 2.1 g of the expected product.
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Quantity
0.88 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a precooled (5–10° C.) solution of 5-chloro-indan-1-one (2.0 g, 12 mmoles) in 33 mL of anhydrous methanol was added sodium borohydride (0.43 g, 11 mmoles). The reaction mixture was stirred at 10° C. for 2 hrs and then at room temperature for 18 hrs. The reaction mixture was evaporated to afford a yellow residue. The residue was dissolved in 200 mL of diethyl ether and then washed with water (2×100 mL), with 0.10 N hydrochloric acid (2×100 mL), and then with brine (100 mL). The organic layer was separated, dried (sodium sulfate), filtered, and the filtrate was evaporated to provide the title compound in good purity. MS m/z 167 (M−1).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.43 g
Type
reactant
Reaction Step One
Quantity
33 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-2,3-dihydro-1H-inden-1-OL
Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
4
Citations
DV Prysiazhnuk, OO Kolodiazhna… - Доповіді НАН …, 2020 - dspace.nbuv.gov.ua
The optically active halodihydroindenols and dihydroindenediols are components of many biologically active natural compounds, being important pharmacophore groups. In the …
Number of citations: 4 dspace.nbuv.gov.ua
D Prysiazhnuk, A Kolodiazhna, O Kolodiazhnyi - Arkivoc, 2022 - arkat-usa.org
Racemic 2, 3-dihydro-1H-inden-1-ols were resolved into enantiomers using kinetically controlled esterification of dihydroindenols by vinyl acetate with biocatalysis with Burkholderia …
Number of citations: 4 www.arkat-usa.org
JP Barham, S Tanaka, E Koyama… - The Journal of …, 2018 - ACS Publications
The synergy of continuous processing and microwave heating technologies has unlocked scalable (g/h), safe and efficient reaction conditions for synthesis of fullerene/indene-based …
Number of citations: 37 pubs.acs.org
S Yoshimatsu, A Yamada, K Nakata - The Journal of Organic …, 2018 - ACS Publications
Efficient kinetic resolution of racemic 1-indanol derivatives was achieved using triphenylchlorosilane by asymmetric silylation in the presence of chiral guanidine catalysts. The chiral …
Number of citations: 22 pubs.acs.org

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